molecular formula C10H11FOS B1283539 4-[(4-Fluorophenyl)thio]butan-2-one CAS No. 142038-16-2

4-[(4-Fluorophenyl)thio]butan-2-one

Cat. No.: B1283539
CAS No.: 142038-16-2
M. Wt: 198.26 g/mol
InChI Key: OBEQFWIFNCWDBF-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)thio]butan-2-one, also known as 4-FBT, is a novel synthetic compound with potential applications in scientific research. It is a sulfur-containing analog of 4-fluorobenzaldehyde and is used as a building block in organic synthesis. 4-FBT has been studied for its ability to interact with certain receptors and enzymes and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Crystal Structure and Applications in Material Science and Pharmaceuticals

The synthesis and crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound structurally related to 4-[(4-Fluorophenyl)thio]butan-2-one, has been studied due to its potential applications in material science and pharmaceuticals. This class of compounds, involving substituted thiophenes, shows a wide range of biological activities and uses in areas such as thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

2. Inhibition of Melanin Synthesis and Cosmetological Applications

4-(Phenylsulfanyl)butan-2-one, a compound similar to this compound, has demonstrated effectiveness in inhibiting melanin synthesis and maturation. This is significant in medical cosmetology for its skin whitening properties. The compound has been found to inhibit tyrosinase activity, a critical enzyme in melanin production, and showed lower cytotoxicity than other agents in this domain (Wu et al., 2015).

3. Anticancer Activity

New analogs of SYA013, including 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, have been found to have anticancer activities. These compounds demonstrate selective toxicity towards cancer cells, including various solid tumor cell lines, suggesting their potential utility in cancer treatment (Asong et al., 2019).

4. Neuroprotective Effects

4-(Phenylsulfanyl)butan-2-one has been investigated for its neuroprotective effects, particularly in models involving optic nerve crush. This compound demonstrated the ability to protect retinal ganglion cells and preserve visual function, making it a potential candidate for treating neurodegenerative diseases related to optic nerve damage (Chien et al., 2016).

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQFWIFNCWDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566651
Record name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142038-16-2
Record name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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